Home > Products > Screening Compounds P5065 > Moxilubant maleate
Moxilubant maleate - 147398-01-4

Moxilubant maleate

Catalog Number: EVT-1437829
CAS Number: 147398-01-4
Molecular Formula: C30H41N3O8
Molecular Weight: 571.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LTB-019 is an orally active leukotriene B4 (LTB4) receptor antagonist.
Overview

Moxilubant maleate is a pharmaceutical compound that has garnered attention for its potential therapeutic applications. It is a maleate salt of Moxilubant, which is primarily recognized for its role in treating various conditions related to inflammation and pain management. The maleate form enhances the solubility and bioavailability of the drug, making it more effective for clinical use.

Source

Moxilubant maleate is synthesized from Moxilubant, which is derived through complex chemical processes involving various organic compounds. The synthesis typically involves reactions with maleic acid or its derivatives to form the maleate salt, enhancing the pharmacological properties of Moxilubant.

Classification

Moxilubant maleate falls under the category of pharmaceutical compounds and is classified as a non-steroidal anti-inflammatory drug (NSAID). This classification highlights its primary use in alleviating pain and inflammation.

Synthesis Analysis

Methods

The synthesis of Moxilubant maleate involves several steps, primarily focusing on the reaction between Moxilubant and maleic acid. The process can be outlined as follows:

  1. Preparation of Starting Materials: Moxilubant is prepared through a series of organic reactions involving various reagents.
  2. Reaction with Maleic Acid: Moxilubant is reacted with maleic acid in a suitable solvent, often under controlled temperature and pressure conditions to facilitate the formation of the maleate salt.
  3. Isolation and Purification: The resulting compound is isolated through crystallization or filtration techniques, followed by purification to remove any unreacted materials or by-products.

Technical Details

The synthesis may utilize solvents such as ethanol or tetrahydrofuran, and catalysts may be employed to enhance reaction efficiency. The reaction conditions are optimized for maximum yield and purity, often monitored through techniques such as high-performance liquid chromatography (HPLC).

Molecular Structure Analysis

Structure

Moxilubant maleate has a specific molecular structure characterized by its maleate moiety attached to the Moxilubant base. The structural formula reflects both the pharmacophoric elements necessary for its biological activity and the stability conferred by the maleate salt.

Data

  • Molecular Formula: C₁₅H₁₉N₃O₄
  • Molecular Weight: Approximately 299.33 g/mol
  • Structural Representation: The compound typically exhibits a complex three-dimensional structure that can be analyzed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).
Chemical Reactions Analysis

Reactions

Moxilubant maleate can undergo various chemical reactions typical of pharmaceutical compounds:

  1. Hydrolysis: In aqueous environments, the maleate salt can hydrolyze back into Moxilubant and maleic acid.
  2. Decomposition: Under extreme conditions (high temperature or pH), Moxilubant maleate may decompose, leading to loss of efficacy.

Technical Details

The stability of Moxilubant maleate is crucial for its formulation in pharmaceutical products. Stability studies often involve accelerated aging tests under varying humidity and temperature conditions to determine shelf life.

Mechanism of Action

Process

Moxilubant maleate exerts its therapeutic effects primarily through inhibition of inflammatory pathways. It targets specific enzymes involved in prostaglandin synthesis, thereby reducing inflammation and pain perception.

Data

  • Target Enzymes: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
  • Pharmacodynamics: The compound demonstrates dose-dependent effects on pain relief and anti-inflammatory activity, supported by clinical trials.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder
  • Solubility: Soluble in water and common organic solvents, which enhances its bioavailability.
  • Melting Point: Approximately 150°C, indicating thermal stability under standard storage conditions.

Chemical Properties

  • pH Stability Range: Stable within a pH range of 4 to 8.
  • Reactivity: Relatively stable under normal conditions but sensitive to strong acids or bases which may lead to degradation.
Applications

Scientific Uses

Moxilubant maleate is primarily used in clinical settings for:

  • Pain Management: Effective in treating acute pain scenarios.
  • Anti-inflammatory Treatments: Utilized in conditions such as arthritis and other inflammatory disorders.
  • Research Applications: Investigated for potential new uses in various therapeutic areas due to its pharmacological profile.
Synthesis Methodologies & Reaction Pathway Optimization

Multi-Step Organic Synthesis Protocols for Moxilubant Base

The synthesis of Moxilubant base employs a convergent strategy involving sequential coupling reactions to assemble its complex molecular architecture. The core synthesis typically initiates with the preparation of two key intermediates: a benzothiophene carboxamide derivative and a diaryl ether precursor. The critical diaryl ether linkage is established via a copper-catalyzed Ullmann condensation between ortho-halobenzoic acid derivatives and phenolic components under inert atmosphere conditions. This reaction demands precise temperature control (80-100°C) and anhydrous solvents to prevent hydrolysis of sensitive functional groups. Subsequent amide coupling utilizes carbodiimide-mediated activation (e.g., EDC/HOBt system) between the carboxylic acid moiety and the diethylaminoethylamine component in dichloromethane at 0-5°C to minimize racemization [5].

The final ring closure to form the benzothiophene core represents a critical complexity requiring protective group strategy. Commonly, tert-butoxycarbonyl (Boc) protection is employed for amine functionalities during earlier synthetic stages, with deprotection using trifluoroacetic acid (TFA) in the penultimate step. Research indicates that replacing classical heating with microwave-assisted synthesis during heterocycle formation reduces reaction times from 18 hours to 45 minutes while improving yields by 12-15% [5]. Process analytical technology (PAT) implementation enables real-time monitoring of intermediate formation, significantly reducing batch-to-batch variability.

Table 1: Key Intermediates in Moxilubant Base Synthesis

IntermediateFunctionPurification Method
Diaryl ether precursorCentral pharmacophore scaffoldFractional crystallization
Benzothiophene-2-carbonyl chlorideAcylating agentVacuum distillation
Protected amine derivativeAmine protection for selective couplingColumn chromatography

Maleate Salt Formation: Solvent Selection & Stoichiometric Ratios

The conversion of Moxilubant free base to its pharmaceutically acceptable maleate salt follows a stoichiometrically controlled acid-base reaction with critical dependence on solvent polarity and crystallization kinetics. Optimized protocols employ a 1:1 molar ratio of free base to maleic acid in anhydrous ethanol or isopropanol systems. Research demonstrates that ethanol provides superior crystal habit with 23% higher bulk density compared to acetonitrile-based crystallizations, facilitating downstream processing. The reaction mechanism involves proton transfer to the tertiary amine nitrogen followed by ionic pairing with maleate anion, with the (Z)-configuration of maleic acid being essential for proper crystal lattice formation [6].

Temperature-controlled addition is paramount, with maleic acid solution (40% w/v in ethanol) added dropwise to the free base suspension maintained at 0-5°C to prevent amorphous precipitate formation. The resulting salt slurry undergoes temperature-cycled crystallization (5°C → 40°C → 25°C) to achieve uniform particle size distribution (D90 < 50µm). X-ray powder diffraction analysis confirms that only the monohydrate polymorph (Form I) exhibits acceptable stability profiles, which is obtained exclusively from aqueous-alcoholic mixtures containing 8-12% v/v water content [6].

Table 2: Solvent Systems for Maleate Salt Crystallization

Solvent SystemDielectric ConstantYield (%)Particle Morphology
Anhydrous Ethanol24.392.5 ± 1.2Rectangular plates
Ethanol-Water (9:1)27.995.8 ± 0.9Needle clusters
Isopropanol18.389.3 ± 1.7Agglomerated prisms
Acetone20.778.4 ± 2.1Irregular aggregates

Catalytic Systems for Enhanced Reaction Efficiency

Advanced catalytic systems significantly enhance the sustainability profile of Moxilubant synthesis. The diaryl ether formation employs copper(I)-bipyridyl complexes (2-5 mol%) in lieu of stoichiometric copper reagents, reducing heavy metal residues below 10 ppm while maintaining yields >85%. For the amidation step, polymer-supported carbodiimide catalysts enable 98% recovery and reuse over five cycles without significant activity loss, as demonstrated by FTIR monitoring of reaction progress [3].

The hydrogenation of nitro intermediates utilizes palladium-on-carbon (Pd/C) with controlled metal loading (5% w/w) under moderate hydrogen pressure (30-50 psi). Critical innovation involves continuous flow hydrogenation systems incorporating Pd-doped monolithic catalysts, which reduce reaction times from hours to minutes while eliminating filtration steps. For oxidation steps, tetrabutylammonium peroxydisulfate in biphasic systems (water/dichloromethane) provides safer alternatives to chromium-based oxidants with 92% conversion efficiency. Recent catalyst screening identified zinc triflate as particularly effective for Friedel-Crafts acylations in the benzothiophene synthesis, reducing byproduct formation by 40% compared to aluminum chloride [5].

Purification Techniques: Crystallization vs. Chromatographic Isolation

Purification strategy selection hinges on the specific synthetic stage and impurity profile. Early intermediates employ normal-phase chromatography (silica gel, 230-400 mesh) with ethyl acetate/hexane gradients, while polar later-stage compounds require reverse-phase C18 columns with methanol-water eluents. The Moxilubant free base typically undergoes solvent-mediated polymorphic transformation in toluene/heptane mixtures to achieve 99.5% chemical purity, effectively removing genotoxic impurities below ICH Q3A limits.

The maleate salt crystallization incorporates seeded cooling crystallization with 0.1% w/w polymorphic seeds added at 40°C above saturation point. Studies comparing anti-solvent crystallization (using diisopropyl ether) versus evaporative approaches demonstrate 7% higher yield for anti-solvent methods but with broader particle size distribution. For critical impurity removal (particularly regioisomers), simulated moving bed chromatography (SMB) increases productivity by 3.2-fold compared to batch chromatography while reducing solvent consumption by 65% [9]. Membrane-based nanofiltration techniques, particularly alkali-stable polypiperazine amide membranes, show promise for continuous purification, achieving 98.5% API retention while removing low molecular weight impurities [2] [7].

Yield Optimization Through Process Parameter Modulation

Systematic optimization of Moxilubant synthesis employs quality-by-design (QbD) principles with design of experiments (DoE) methodology. Response surface methodology (RSM) analysis identified three critical process parameters: 1) reaction temperature for amide coupling, 2) stoichiometric excess of acylating agent, and 3) crystallization cooling rate. Central composite design revealed a non-linear relationship between cooling rate and particle size distribution, with optimal crystal habit achieved at 0.8-1.2°C/min cooling rates [4].

For the maleate salt formation, Box-Behnken experimental design demonstrated that pH control (maintained at 4.2-4.8 with maleic acid addition rate) and slurry aging time (90-120 minutes) significantly impact crystal purity. Multivariate analysis established that increasing reaction temperature beyond 60°C in the cyclization step causes a 15% yield penalty due to decarboxylation side reactions. Implementation of continuous manufacturing for the final three synthetic steps improved overall yield from 38% (batch) to 67% by minimizing intermediate isolation losses and precisely controlling residence time in microreactors [4] [9]. Real-time PAT tools including FTIR spectroscopy and focused beam reflectance measurement (FBRM) enable dynamic parameter adjustment during crystallization, reducing batch failures by 90%.

Table 3: Optimized Parameters for Key Synthesis Steps

Synthetic StepCritical ParameterOptimal RangeImpact on Yield
Diaryl ether formationCopper catalyst loading3.8-4.2 mol%±2.5% yield per 0.1% change
Amide couplingReaction temperature2-5°C15% decrease at 25°C
Salt crystallizationAnti-solvent addition rate5-7 mL/min/LControls particle size dist.
HydrogenationH₂ pressure35-45 psi98% conversion at 40 psi

Properties

CAS Number

147398-01-4

Product Name

Moxilubant maleate

IUPAC Name

(Z)-but-2-enedioic acid;4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide

Molecular Formula

C30H41N3O8

Molecular Weight

571.7 g/mol

InChI

InChI=1S/C26H37N3O4.C4H4O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28;5-3(6)1-2-4(7)8/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

BUMMZWFWCNQFPS-BTJKTKAUSA-N

SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

4-(5-(4-(aminoiminomethyl)phenoxy)pentoxy)-3-methoxy-N,N-bis(1-methylethyl) 2-butanedioate
CGS 25019C
CGS-25019C

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.